2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine

Description

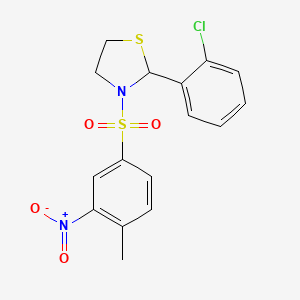

2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a thiazolidine derivative characterized by a five-membered ring containing sulfur and nitrogen. Key structural features include:

- Thiazolidine ring substituents:

- A 2-chlorophenyl group (chlorine in the ortho position) at the 2-position.

- A sulfonyl group (-SO₂-) at the 3-position, attached to a 4-methyl-3-nitrophenyl moiety.

The nitro group (-NO₂) on the sulfonyl-linked phenyl ring is a strong electron-withdrawing group, while the methyl group (-CH₃) at the 4-position is electron-donating. Ortho-substituted chlorine introduces steric effects distinct from para-substituted analogs.

Properties

IUPAC Name |

2-(2-chlorophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4S2/c1-11-6-7-12(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)13-4-2-3-5-14(13)17/h2-7,10,16H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUCKTCTPARVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine typically involves the following steps:

Formation of Thiazolidine Ring: The initial step involves the formation of the thiazolidine ring by reacting a suitable amine with a thiol in the presence of a base. Common bases used include sodium hydroxide or potassium carbonate.

Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the thiazolidine intermediate with 2-chlorobenzyl chloride under basic conditions.

Sulfonylation: The final step involves the introduction of the methyl-nitrophenylsulfonyl group. This is typically done by reacting the intermediate with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be used to convert nitro groups to amines. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide (DMF) as solvent.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various substituents on the chlorophenyl ring.

Scientific Research Applications

Anticancer Activity

1.1 Mechanism of Action

Research indicates that thiazolidine derivatives can inhibit angiogenesis, a critical process in tumor growth and metastasis. Specifically, compounds similar to 2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine have been shown to target the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in angiogenesis. In vitro studies have demonstrated that these compounds can effectively reduce VEGF synthesis, leading to decreased tumor proliferation .

1.2 Case Studies

A study involving a series of thiazolidine derivatives showed promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compounds exhibited cytotoxic effects with IC50 values ranging from 0.60 to 4.70 µM, indicating their potential as effective anticancer agents .

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| Thiazolidine Derivative A | HepG2 | 0.60 |

| Thiazolidine Derivative B | MCF-7 | 4.70 |

Antimicrobial Properties

2.1 Broad-Spectrum Activity

Thiazolidine derivatives have also been investigated for their antimicrobial properties. The sulfonamide moiety present in the structure is known for its antibacterial activity, potentially making compounds like this compound effective against a range of bacterial pathogens.

2.2 Research Findings

In a comparative study, several thiazolidine derivatives were tested against common bacterial strains, showing significant inhibition zones in agar diffusion assays, which suggests their potential as antimicrobial agents .

Anti-inflammatory Effects

3.1 Inhibition of Inflammatory Pathways

Recent studies have highlighted the anti-inflammatory properties of thiazolidine derivatives. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

3.2 Experimental Evidence

In vitro assays demonstrated that certain thiazolidine derivatives reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating their potential use in treating inflammatory diseases .

Synthesis and Structural Modifications

4.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the chlorophenyl and nitrophenyl groups is crucial for enhancing biological activity.

4.2 Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications to the thiazolidine core can significantly influence the biological activity of these compounds, allowing for the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorophenyl and sulfonyl groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidine Derivatives

Substituent Effects on Physicochemical Properties

Electronic Effects: The nitro group in the target compound increases polarity compared to the methyl groups in the tosyl derivative . This may reduce solubility in nonpolar solvents but enhance interactions with polar biological targets. The naphthyl group in the analog introduces extended π-conjugation, favoring hydrophobic interactions and π-π stacking.

Molecular Weight and Lipophilicity :

- The target compound’s higher molecular weight (~397.59 g/mol) compared to the naphthyl analog (389.92 g/mol) stems from the nitro group. However, the nitro group’s polarity may offset lipophilicity gains from the methyl group.

Biological Activity

2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.776 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.22 - 0.25 | Bactericidal |

| Compound B | 0.5 - 1.0 | Bacteriostatic |

These studies indicate that modifications in the thiazolidine structure can significantly enhance antimicrobial potency, with some derivatives exhibiting MIC values as low as 0.22 μg/mL against Staphylococcus aureus .

2. Antitumor Activity

Thiazolidine derivatives have shown promising results in anticancer research. For example, compounds with similar structures have been tested against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| HT-29 | 1.61 | Doxorubicin: 1.98 |

| COLO-205 | 2.00 | Doxorubicin: 2.10 |

The presence of specific substituents on the thiazolidine ring has been correlated with increased cytotoxicity, suggesting that the chlorophenyl and nitrophenyl groups contribute to this effect .

The mechanisms through which these compounds exert their biological effects are varied:

- Antimicrobial Mechanism : The thiazolidine structure interferes with bacterial cell wall synthesis and function, leading to cell lysis.

- Antitumor Mechanism : These compounds may induce apoptosis in cancer cells through modulation of Bcl-2 family proteins, which are critical regulators of cell death .

Case Studies

Several case studies illustrate the biological activity of thiazolidine derivatives:

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at YB Chavan College demonstrated that a derivative similar to our compound exhibited significant antimicrobial activity against multi-drug resistant strains, highlighting its potential as a therapeutic agent in infectious diseases . -

Evaluation of Antitumor Properties :

In vitro studies reported by MDPI showed that thiazolidine derivatives could inhibit tumor growth in various cancer models, with specific emphasis on their ability to induce cell cycle arrest and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.